3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is notable for its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a chloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution could yield derivatives with different substituents on the pyridine ring.
Scientific Research Applications
3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism by which 3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activity.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their enhanced metabolic stability and bioavailability.
Uniqueness
What sets 3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of both chlorine and trifluoromethyl groups enhances its potential as a bioactive molecule with improved pharmacokinetic properties .
Properties
Molecular Formula |
C19H10Cl2F3N5O |
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Molecular Weight |
452.2 g/mol |
IUPAC Name |
3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H10Cl2F3N5O/c20-14-15(18(30)27-11-7-4-8-25-16(11)21)28-29-13(19(22,23)24)9-12(26-17(14)29)10-5-2-1-3-6-10/h1-9H,(H,27,30) |
InChI Key |
CVOGXHVWICUDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(N=CC=C4)Cl)Cl |
Origin of Product |
United States |
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